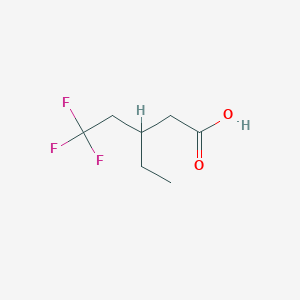

3-Ethyl-5,5,5-trifluoropentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been described in the literature. For instance, 5,5,5-Trifluorolaevulic acid (II) was synthesized through acidic hydrolysis of a Claisen condensation product, which is a method that could potentially be adapted for the synthesis of 3-Ethyl-5,5,5-trifluoropentanoic acid . Additionally, ethyl 2-diazo-3,3,3-trifluoropropanoate was used in 1,3-dipolar cycloadditions to produce CF3-substituted pyrazoles, indicating that diazo compounds can be intermediates in synthesizing trifluoromethyl-containing structures .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-5,5,5-trifluoropentanoic acid would include a trifluoromethyl group, which is known to influence the chemical reactivity and stability of the molecule. The presence of this group can affect the acidity of the carboxylic acid and the overall molecular conformation due to its electronegativity and steric bulk.

Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions. For example, the dehydration of 5,5,5-trifluorolaevulic acid with phosphoric oxide produced a lactone, and its reduction with lithium aluminium hydride yielded a diol . These reactions suggest that 3-Ethyl-5,5,5-trifluoropentanoic acid could also undergo similar transformations, such as reductions and dehydration reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are often characterized by high stability and reactivity due to the strong electron-withdrawing effect of the trifluoromethyl group. This can lead to increased acidity of carboxylic acids and influence the solubility and boiling points of these compounds. The trifluoromethyl group's effect on the chemical shifts in NMR spectroscopy has also been studied, providing valuable information for the analysis of such compounds .

Wissenschaftliche Forschungsanwendungen

Electrolyte Additives in Lithium-Ion Batteries

Research on closely related trifluoropropanoate compounds, like Ethyl 3,3,3-trifluoropropanoate (TFPE), has demonstrated their potential as additives to improve the cycling performance of lithium-ion batteries. These additives have shown to significantly extend the life of LiMn2O4/Li cells, especially at elevated temperatures. By inhibiting the formation of HF and reducing interfacial impedance, they contribute to enhanced capacity retention and reduced erosion of electrodes (Huang et al., 2016).

Organic Synthesis and Drug Precursors

The structural similarity of 3-Ethyl-5,5,5-trifluoropentanoic acid to other fluorinated compounds has implications in organic synthesis, particularly in the production of drug precursors. The cycloaddition reactions of trifluoropropenes to ethyl cyanocarboxylate, for instance, underscore the utility of fluorinated compounds in synthesizing a wide range of heterocyclic compounds, which are crucial intermediates in pharmaceuticals (Markitanov et al., 2018).

Polymorphism in Pharmaceutical Compounds

Studies on polymorphism, such as the investigation of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate, highlight the relevance of trifluoropentanoic acid derivatives in understanding and improving the physical and chemical properties of pharmaceutical compounds. Such research aids in enhancing the stability, solubility, and efficacy of drugs (Vogt et al., 2013).

Enhancement of High-Voltage Cycling Performance

Further extending the application in lithium-ion batteries, the use of alkyl trifluoropropanoates, which share functional similarities with 3-Ethyl-5,5,5-trifluoropentanoic acid, as electrolyte additives has been shown to dramatically enhance the high-voltage cycling performance of batteries. This is achieved through the formation of a thinner cathode/electrolyte interfacial film, demonstrating the potential of such compounds in improving energy storage technologies (Zheng et al., 2017).

Safety and Hazards

The safety information for 3-Ethyl-5,5,5-trifluoropentanoic acid indicates that it is a dangerous substance . The hazard statements include H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

3-ethyl-5,5,5-trifluoropentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-2-5(3-6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFPCPUBMRANBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-5,5,5-trifluoropentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)

![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)

![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)